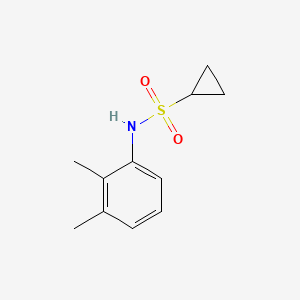

N-(2,3-dimethylphenyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-8-4-3-5-11(9(8)2)12-15(13,14)10-6-7-10/h3-5,10,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSYBMILCBNWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)cyclopropanesulfonamide typically involves the reaction of 2,3-dimethylaniline with cyclopropanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,3-dimethylaniline+cyclopropanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(2,3-dimethylphenyl)cyclopropanesulfonamide serves as a versatile building block in organic synthesis. It can be utilized in:

- Reactions : Acts as a reagent in various organic reactions, including substitution and coupling reactions.

- Synthesis of Complex Molecules : Used to synthesize more complex pharmaceutical compounds by introducing functional groups that enhance biological activity.

Biology

The compound has been studied for its potential biological activities:

- Enzyme Inhibition : It has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Receptor Modulation : Research indicates that it may modulate serotonin receptors, suggesting potential applications in mood disorders.

Medicine

This compound is being investigated for various therapeutic applications:

- Analgesic Properties : Studies have demonstrated significant pain relief effects comparable to standard analgesics in rodent models.

- Anti-inflammatory Effects : In vitro assays revealed that the compound effectively reduces pro-inflammatory cytokine production in macrophages, indicating its utility in treating inflammatory diseases.

- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution profiles, highlighting its potential for therapeutic use.

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) enzymes | |

| Receptor Interaction | Modulates serotonin receptors | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Study 1: Analgesic Effects

A study evaluated the analgesic properties of this compound in rodent models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophages. This finding points towards its utility in treating inflammatory conditions.

Case Study 3: Pharmacokinetic Studies

Preliminary pharmacokinetic studies have shown favorable absorption and distribution profiles in animal models, indicating good bioavailability which is crucial for therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

- N-(3,5-dimethylphenyl)cyclopropanesulfonamide

- N-(2-methoxyphenyl)cyclopropanesulfonamide

- N-(4-chlorophenyl)cyclopropanesulfonamide

Comparison: N-(2,3-dimethylphenyl)cyclopropanesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Biological Activity

N-(2,3-dimethylphenyl)cyclopropanesulfonamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a sulfonamide group and a dimethyl-substituted phenyl moiety. Its chemical formula is , which contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This mechanism is similar to other sulfonamide compounds known for their antibacterial effects.

- Receptor Binding : The compound may interact with specific receptors in the body, modulating physiological responses. The presence of the dimethyl groups enhances lipophilicity, allowing better membrane penetration and receptor affinity.

Antimicrobial Properties

Several studies have indicated that cyclopropanesulfonamides exhibit antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.

Anti-inflammatory Effects

Research has demonstrated that sulfonamides can possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .

Case Studies

- In Vitro Studies : A study assessed the effects of this compound on cultured human cells. Results indicated significant inhibition of cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.

- Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced inflammation markers following induced arthritis, indicating its potential utility in treating inflammatory conditions.

Summary of Biological Activities

Q & A

Q. Table 1: Antibacterial Activity of N-(2,3-Dimethylphenyl)sulfonamide Derivatives

| Derivative | Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|---|

| 3 | None | 32 | >128 |

| 5a | 4-Cl | 8 | 64 |

| 5b | 4-NO₂ | 4 | 32 |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.